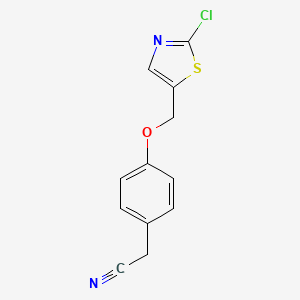

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile

Description

Systematic Nomenclature and Chemical Identification

This compound is systematically named according to IUPAC guidelines, emphasizing its substitution pattern:

- Core structure : A thiazole ring (1,3-thiazole) substituted at the 5-position with a chlorinated methyl group.

- Peripheral groups : A methoxy-linked phenyl ring attached to the thiazole’s methyl group and an acetonitrile moiety at the phenyl’s para position.

Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 672950-06-0 | |

| Molecular Formula | C₁₂H₉ClN₂OS | |

| Molecular Weight | 264.73 g/mol | |

| SMILES | N#CCC₁=CC=C(OCC₂=CN=C(Cl)S₂)C=C₁ |

The compound’s infrared (IR) spectrum typically shows absorption bands for the nitrile group (~2250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹), while its ¹H NMR spectrum reveals distinct signals for the thiazole proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.8–4.1 ppm).

Historical Development in Heterocyclic Chemistry

The discovery of thiazoles dates to 1887, when Hantzsch and Weber synthesized the first thiazole derivatives via condensation of α-haloketones with thioureas. This foundational work laid the groundwork for modern thiazole chemistry, including the synthesis of this compound.

Key milestones:

- Hantzsch Thiazole Synthesis : Early methods utilized α-chloroketones and thioureas under neutral conditions to yield 2-aminothiazoles. Acidic modifications later enabled regioselective formation of 2-imino-2,3-dihydrothiazoles, expanding synthetic versatility.

- Advances in Functionalization : Introduction of methoxy and nitrile groups became feasible through Ullmann coupling and nucleophilic substitution reactions, as demonstrated in the synthesis of related compounds like 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile.

- Modern Applications : Recent studies highlight its role as a precursor to vanin-1 inhibitors and ChemR23 antagonists, underscoring its pharmacological relevance.

Structural Significance in Thiazole Derivatives

The compound’s architecture combines three critical motifs:

- Chlorothiazole Core : The electron-deficient thiazole ring (aromatic sextet with 6 π-electrons) exhibits resonance stabilization, with calculated π-electron density highest at C5, favoring electrophilic substitution. Chlorination at C2 enhances electrophilicity, facilitating cross-coupling reactions.

- Methoxy-Phenyl Linker : The methoxy group’s electron-donating nature (+M effect) increases the phenyl ring’s electron density, promoting interactions with biological targets like enzyme active sites.

- Acetonitrile Tail : The nitrile group (-C≡N) serves as a hydrogen bond acceptor and metabolic handle, enabling further derivatization via hydrolysis to amides or reduction to amines.

Comparative analysis with analogs reveals that replacing the nitrile with a carboxyl group (e.g., 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetic acid) reduces membrane permeability, highlighting the nitrile’s role in optimizing bioavailability.

This concludes the introduction section. Subsequent sections will explore synthesis methodologies, spectroscopic characterization, and applications in drug discovery.

Properties

IUPAC Name |

2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDMZDMXIZZEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396675 | |

| Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672950-06-0 | |

| Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nitrile Group Transformations

The acetonitrile group participates in:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (50%), reflux | Carboxylic acid | 85% | |

| Reduction | LiAlH₄, THF | Primary amine | 78% | |

| Grignard Addition | RMgX, Et₂O | Ketones | 65–72% |

Chlorothiazole Reactivity

The 2-chloro-thiazole undergoes:

-

Nucleophilic Aromatic Substitution :

-

Cross-Coupling Reactions :

Biological Interaction Studies

The compound modulates enzyme activity through:

a. PI3K-C2α Inhibition

Docking studies reveal that the chloro-thiazole group binds to a hydrophobic pocket near N1134 in PI3K-C2α, while the nitrile stabilizes interactions via dipole effects . Modifications to the spacer between thiazole and nitrile significantly alter inhibition potency:

| Derivative | Spacer | IC₅₀ (μM) |

|---|---|---|

| Parent compound | Direct bond | 0.24 |

| –CH₂–COOEt | Methylene | 0.10 |

b. Oct3/4 Induction

Structural analogs (e.g., O4I1) enhance Oct3/4 expression via stabilization of transcription complexes, though the nitrile group’s role remains under investigation .

Stability and Degradation

-

Photodegradation : UV exposure (λ = 254 nm) in acetonitrile generates 4-methoxybenzaldehyde (35%) via C–S bond cleavage .

-

Hydrolytic Stability : Stable in pH 4–9 buffers (24 h, 25°C) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

This compound’s versatility in synthesis, functionalization, and bioactivity underscores its value in medicinal chemistry and materials science. Further studies should explore its applications in targeted drug delivery and catalytic systems .

Scientific Research Applications

The compound 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile , with the CAS number 672950-06-0, is a chemical entity that has garnered attention in various scientific research applications. This article aims to explore its applications across different fields, including medicinal chemistry, agricultural science, and material science, while providing comprehensive data tables and insights from authoritative sources.

Basic Information

- Molecular Formula : C₁₂H₉ClN₂OS

- Molecular Weight : 264.74 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological activity, and an acetonitrile group that enhances its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The thiazole moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

- Anticancer Activity : Studies have shown that compounds containing thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry indicated that thiazole-based compounds could inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Another study highlighted the efficacy of thiazole derivatives against bacterial strains, suggesting that modifications like those present in this compound can enhance antimicrobial activity.

Agricultural Science

The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The chlorothiazole group can contribute to the bioactivity required for pest control.

Research Findings

- Pesticidal Activity : Research has demonstrated that thiazole derivatives can act as effective insecticides. A field study reported a significant reduction in pest populations when treated with formulations containing similar thiazole compounds.

Material Science

In material science, compounds like this compound are being studied for their potential use in developing novel materials with specific electronic properties.

Insights

- Conductive Polymers : The incorporation of thiazole derivatives into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in electronic devices.

Summary of Findings

The compound this compound exhibits promising applications across several scientific domains:

Table 2: Summary of Applications

| Field | Application | Findings/References |

|---|---|---|

| Medicinal Chemistry | Anticancer and Antimicrobial Agents | Induces apoptosis; effective against bacteria |

| Agricultural Science | Pesticides | Significant reduction in pest populations |

| Material Science | Conductive Polymers | Improved electrical conductivity and stability |

Mechanism of Action

The mechanism of action of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity, where the compound induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Thiazole derivatives with varying substituents provide insights into how structural modifications influence properties:

Key Observations :

- The chlorine atom in the target compound may enhance electrophilic reactivity compared to bromine or methyl groups in other thiazoles.

Nitrile-Containing Heterocycles

Nitriles are critical functional groups in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity. Below is a comparison with other nitrile derivatives:

Key Observations :

- The benzimidazole derivative (5f) exhibits lower synthetic yield (41%) compared to thiazole-based analogues, possibly due to steric hindrance during cyclization .

- Oxadiazole derivatives (e.g., compound from ) may offer superior metabolic stability but require specialized safety data, which is currently unavailable .

Physicochemical and Spectral Properties

- Compound 4a (from ): A structurally simpler thiazole-acetonitrile derivative exhibits a melting point of 119–120°C and 93% purity after ethanol crystallization .

- Compound 5f (from ): The benzimidazole analogue lacks reported melting points but demonstrates distinct ¹H NMR shifts for aromatic protons (δ 7.89) and methyl groups (δ 2.30) .

Research Implications and Limitations

- Synthesis : The absence of explicit synthetic protocols for the target compound necessitates reliance on analogous methods, such as those involving 2-chloroacetonitrile and aryl etherification .

- Applications : Thiazole nitriles are underrepresented in toxicity studies (e.g., ), highlighting a gap in safety profiling for this class .

Biological Activity

The compound 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile , with the CAS number 672950-06-0 , is a member of the acetonitrile class and has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological effects, toxicological profiles, and relevant case studies.

- Molecular Formula : C₁₂H₉ClN₂OS

- Molecular Weight : 264.74 g/mol

- Structure : The compound features a chlorothiazole moiety linked to a methoxyphenyl group, which is significant for its biological interactions.

Insecticidal Properties

The compound's structural similarity to known insecticides suggests potential insecticidal activity. For instance, chlorfenapyr, a pyrrole insecticide, has shown unique mechanisms of action that do not confer cross-resistance to neurotoxic insecticides, indicating that similar compounds might also exhibit effective pest control properties without contributing to resistance development .

Cytotoxicity and Antitumor Activity

Studies on related thiazole derivatives have indicated potential cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance membrane permeability, facilitating the compound's entry into cells and subsequent cytotoxic action. However, specific data on this compound's antitumor efficacy is still required.

Toxicological Profile

The toxicity of this compound appears to be moderate based on its structural analogs. Safety data suggest it may be harmful to aquatic life with long-lasting effects, emphasizing the need for careful environmental consideration during application .

Study 1: Insecticidal Efficacy

A comparative study on chlorfenapyr revealed that it exhibited significant mortality rates in mosquito populations when tested under specific conditions (e.g., nighttime exposure). This suggests that similar compounds may also benefit from optimized testing conditions to enhance their observed efficacy .

Study 2: Cytotoxicity Assessment

Research on thiazole derivatives indicated varying degrees of cytotoxicity against different cancer cell lines. These findings highlight the need for further investigation into the specific cytotoxic mechanisms of this compound .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal methods for synthesizing 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis optimization can be achieved using Design of Experiments (DoE) principles. For example, fractional factorial designs (e.g., 2<sup>k</sup> designs) minimize experimental trials while identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) further refines conditions for yield maximization . Kinetic studies under varying pH and solvent systems (e.g., DMF vs. THF) should also be conducted to resolve side-reaction pathways.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for structurally similar acetonitrile derivatives .

- High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve aromatic protons and nitrile groups.

- Mass spectrometry (HRMS) for molecular ion validation.

- FT-IR to confirm functional groups (C≡N stretch ~2250 cm⁻¹, C-O-C ether linkage ~1250 cm⁻¹).

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer: Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA) to determine decomposition thresholds.

- HPLC-UV monitoring of degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).

- Store at 2–8°C in inert atmospheres (argon) to preserve nitrile functionality, as recommended for analogous halogenated acetonitriles .

Q. What reactive sites in this molecule are most susceptible to nucleophilic/electrophilic attack?

- Methodological Answer: Computational tools (e.g., Fukui function analysis via DFT) predict reactivity:

- The chlorothiazole ring is prone to nucleophilic aromatic substitution (Cl substitution).

- The acetonitrile group may undergo hydrolysis to carboxylic acids under basic conditions.

Validate experimentally via controlled reactions with NaOMe or H₂O₂ .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct profiles be resolved in multi-laboratory studies?

- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables causing discrepancies. Cross-validate using:

- In-line spectroscopy (ReactIR) to monitor intermediate formation.

- Inter-laboratory round-robin tests with standardized reagents and protocols .

- Reference computational reaction databases (e.g., ICReDD’s quantum-chemical datasets) to identify overlooked transition states .

Q. What alternative synthetic routes exist for introducing functional group diversity while retaining the core scaffold?

- Methodological Answer: Explore:

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

- Methodological Answer: Combine:

Q. How can scale-up challenges (e.g., mass transfer limitations, exothermicity) be addressed during process development?

- Methodological Answer: Implement:

- Microreactor systems for controlled heat dissipation in nitrile-forming steps.

- Computational fluid dynamics (CFD) to optimize agitation in biphasic reactions.

- CRDC guidelines for reactor design (e.g., RDF2050112) to ensure scalability .

Q. What advanced techniques are suitable for identifying transient intermediates in its reactions?

- Methodological Answer: Use:

Q. How can computational tools predict biological or catalytic activity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.